

Biological Pathways Modulated by CRT0066854: A Technical Guide

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Compound of Interest

Compound Name: CRT0066854

Cat. No.: B3027924

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Abstract

CRT0066854 is a potent and selective small molecule inhibitor of atypical Protein Kinase C (aPKC) isoforms, PKC ι (Protein Kinase C iota) and PKC ζ (Protein Kinase C zeta). This document provides a comprehensive technical overview of the biological pathways affected by **CRT0066854**, its mechanism of action, and detailed protocols for key experimental assays. The information presented is intended to serve as a resource for researchers investigating aPKC signaling and the therapeutic potential of its inhibition.

Introduction

The atypical Protein Kinase C (aPKC) isoforms, PKC ι and PKC ζ , are serine/threonine kinases that play crucial roles in regulating cell polarity, proliferation, and survival.^[1] Dysregulation of aPKC signaling is implicated in the pathogenesis of various cancers, making these kinases attractive targets for therapeutic intervention. **CRT0066854** has emerged as a valuable chemical probe for elucidating the cellular functions of aPKCs and for exploring their potential as drug targets.

Mechanism of Action

CRT0066854 functions as an ATP-competitive inhibitor of aPKC isoforms.^[1] Its primary mechanism involves binding to the ATP-binding pocket of PKC ι and PKC ζ , thereby preventing

the phosphorylation of downstream substrates. Structural studies have revealed that **CRT0066854** displaces a critical Asn-Phe-Asp (NFD) motif within the adenosine-binding pocket of the kinase. In addition to its potent activity against aPKCs, **CRT0066854** also demonstrates inhibitory effects on ROCK-II (Rho-associated coiled-coil containing protein kinase 2).

Quantitative Data Summary

The inhibitory activity of **CRT0066854** against its primary targets has been quantified through various in vitro and cell-based assays. The following table summarizes the key IC50 values reported in the literature.

Target	Assay Type	IC50 (nM)	Reference(s)
Full-length PKC α	In vitro kinase	132	[2]
Full-length PKC ζ	In vitro kinase	639	[2]
ROCK-II	In vitro kinase	620	[2]
LLGL2 Phosphorylation	Cell-based	870	
A549 Cell Viability	Cell-based	3470	

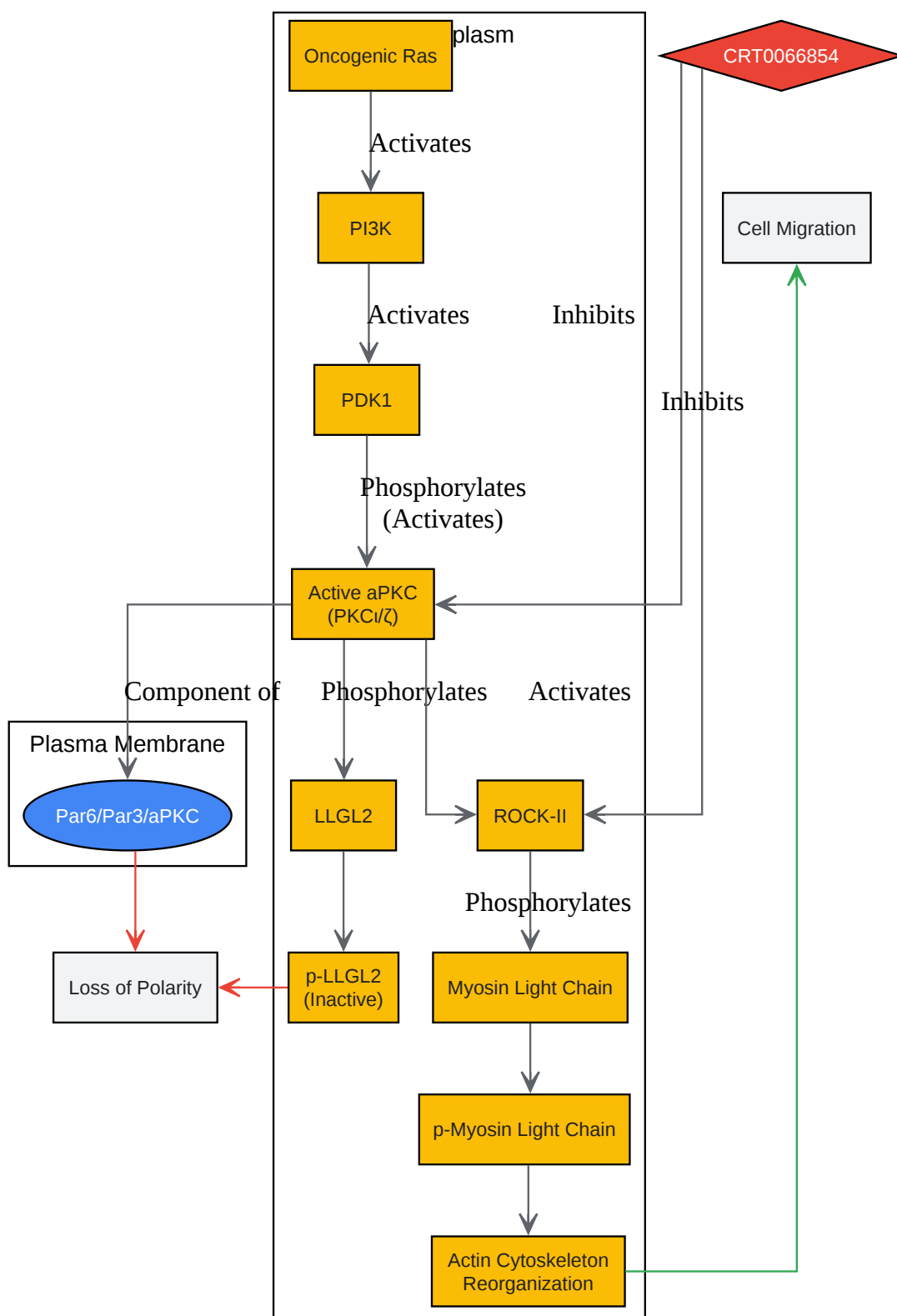
Core Biological Pathways Affected

Cell Polarity and Morphogenesis

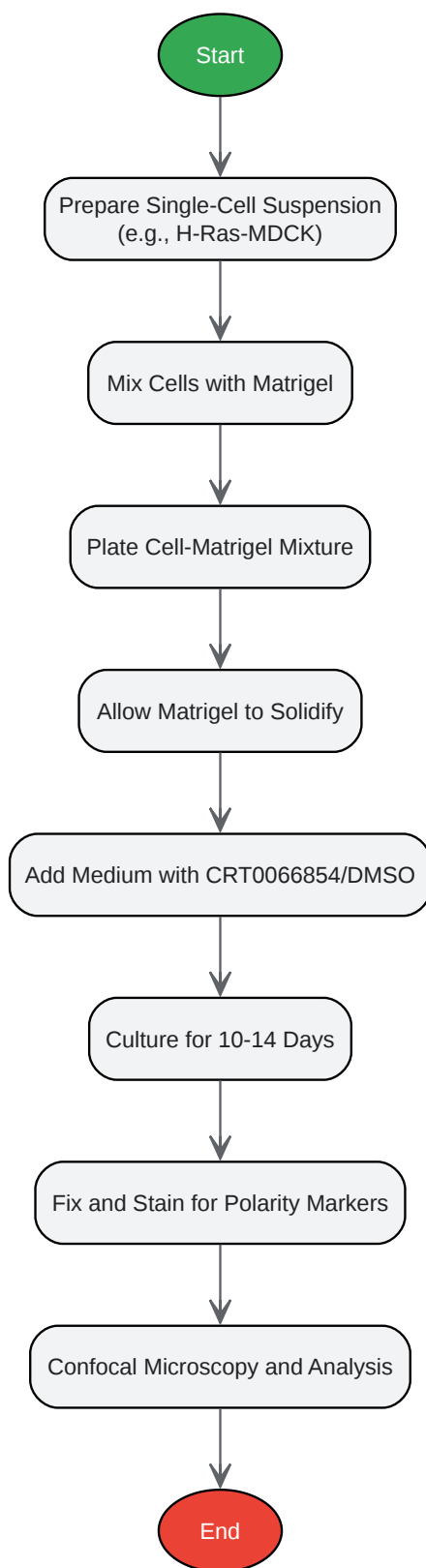
A primary and well-documented effect of **CRT0066854** is its ability to restore normal cell polarity and morphogenesis in cancer cells, particularly those with Ras-driven mutations. In three-dimensional (3D) cell culture models, oncogenic Ras disrupts the formation of polarized epithelial structures. Treatment with **CRT0066854** has been shown to reverse this phenotype, leading to the formation of organized, acinar-like structures.[2] This effect is mediated through the inhibition of the PKC α -Par6 signaling complex, which is a key regulator of epithelial cell polarity.

A key downstream effector in this pathway is the tumor suppressor protein LLGL2 (Lethal giant larvae homolog 2). PKC α directly phosphorylates LLGL2, leading to its inactivation and a

subsequent loss of cell polarity. By inhibiting PKC α , **CRT0066854** prevents the phosphorylation of LLGL2, thereby restoring its function and promoting proper epithelial morphogenesis.







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References

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